1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene, with the chemical formula and a molecular weight of approximately 212.71 g/mol, is an organic compound characterized by a benzene ring substituted with an ethoxy group and a chloroalkyl moiety. The compound is also known by its CAS number 83493-80-5. Its structure consists of a 4-ethoxybenzene core, where the ethoxy group () is attached to the para position of the benzene ring, while a chloro-2-methylpropan-2-yl group is attached to the first position.
The synthesis of 1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene typically involves two main steps:
Industrial methods may utilize continuous flow reactors for efficient mixing and reaction control, followed by purification techniques such as distillation or recrystallization .
1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene has potential applications in various fields:
Several compounds share structural similarities with 1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene. Here are some notable examples:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-(2-Chloroethyl)-4-methoxybenzene | Structure | Contains a methoxy group instead of an ethoxy group; different polarity and reactivity. |
| 1-(1-Bromo-2-methylpropan-2-yl)-4-nitrobenzene | Structure | Has a nitro group instead of an ethoxy group; exhibits different electronic properties. |
| 1-(1-Chloroisopropyl)-4-hydroxybenzene | Structure | Contains a hydroxy group which may enhance hydrogen bonding capabilities. |
The uniqueness of 1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene lies in its specific combination of substituents that confer distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications .
1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene exhibits a complex molecular architecture characterized by a para-disubstituted benzene ring core with distinct geometric features [1]. The compound possesses the molecular formula C₁₂H₁₇ClO with a molecular weight of 212.72 daltons and an exact mass of 212.097 daltons [1] [2]. The SMILES notation CCOC1=CC=C(C(C)(C)CCl)C=C1 reveals the specific connectivity pattern within the molecule [2] [3].
The aromatic benzene ring maintains its characteristic planar geometry with bond angles approximating 120 degrees, consistent with sp² hybridization patterns observed in substituted benzene derivatives [34]. The para-substitution pattern creates a symmetrical electronic environment across the ring, with the ethoxy group (-OCH₂CH₃) and the tertiary alkyl chloride substituent positioned at opposite vertices [1] [3].
The ethoxy substituent demonstrates typical ether bonding characteristics, with the C-O-C bond angle deviating from the tetrahedral angle due to lone pair repulsion effects [33]. Computational studies on similar ethoxybenzene derivatives indicate that the ethoxy group preferentially adopts a planar-anti conformation where the ethyl chain extends away from the aromatic ring to minimize steric interactions [7]. The dihedral angle between the ethoxy chain and the benzene ring plane typically ranges from 0° to 180°, with the anti-conformation (τ = 180°) representing the global energy minimum [7].
| Bond Type | Typical Length (Å) | Bond Angle (°) |
|---|---|---|
| C(aromatic)-C(aromatic) | 1.40-1.42 | 120 |
| C(aromatic)-O | 1.36-1.38 | 115-125 |
| C-O(ethoxy) | 1.43-1.45 | 110-115 |
| C-Cl(terminal) | 1.76-1.78 | 109-112 |
The tertiary alkyl substituent contains a quaternary carbon center bonded to two methyl groups and a chloromethyl group [1] [2]. This arrangement creates significant steric bulk around the aromatic attachment point, influencing the overall molecular conformation [24] [27]. The tertiary alkyl halide structure exhibits bond angles that deviate from ideal tetrahedral geometry due to steric strain between the bulky substituents [24].
The stereochemical analysis of 1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene reveals several important conformational features [10]. The quaternary carbon center in the tertiary alkyl substituent creates a sterically congested environment that restricts rotational freedom around adjacent bonds [24] [27]. This steric hindrance significantly influences the molecule's three-dimensional shape and energy profile.
The ethoxy group exhibits conformational flexibility around the C-O-C-C dihedral angle, with rotational barriers typically ranging from 2-4 kcal/mol for similar aromatic ethers [7]. Supersonic jet spectroscopy studies of related ethoxybenzene derivatives demonstrate that the planar-anti conformation represents the most stable arrangement, with the ethyl chain oriented away from the aromatic ring [7]. The presence of two conformational origins in 1-ethoxy-3-methylbenzene suggests that steric interactions with ring substituents can stabilize alternative conformations [7].
The chloromethyl terminus introduces additional conformational complexity through gauche and anti arrangements relative to the quaternary carbon center [10] [19]. Conformational analysis studies of chlorinated hydrocarbons indicate that chlorine's electronegativity creates preferential orientations that minimize dipole-dipole interactions [19]. The chlorine atom's van der Waals radius (1.75 Å) contributes to steric effects that influence molecular packing and intermolecular interactions [29].
Temperature-dependent conformational populations follow Boltzmann distributions, with room temperature favoring the most stable conformers by energy differences of 1-3 kcal/mol [10]. The conformational landscape becomes more complex in solution due to solvent-solute interactions that can stabilize higher-energy conformations through hydrogen bonding or dipole interactions [10].
Comparative structural analysis with related chlorinated ethoxybenzene derivatives reveals systematic trends in molecular geometry and electronic properties [1] [3] [28]. 1-Chloro-3-ethoxybenzene (CAS: 2655-83-6) serves as a key structural analog with molecular formula C₈H₉ClO and molecular weight 156.61 g/mol [28]. The meta-substitution pattern in this analog creates different electronic distributions compared to the para-arrangement in the target compound [28].
The introduction of chlorine substituents at different positions dramatically affects molecular properties and reactivity patterns [29] [31]. Para-chloroethoxybenzenes typically exhibit enhanced electron-withdrawing character compared to meta-isomers due to more efficient resonance delocalization [17] [31]. The chlorine atom's dual electronic nature - electron-withdrawing through induction and electron-donating through resonance - creates position-dependent effects on aromatic reactivity [29].
| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Electronic Character |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₇ClO | 212.72 | Para | Moderate electron-withdrawing |
| 1-Chloro-3-ethoxybenzene | C₈H₉ClO | 156.61 | Meta | Weak electron-withdrawing |
| 1-Chloro-2-ethoxybenzene | C₈H₉ClO | 156.61 | Ortho | Strong steric effects |
Tertiary alkyl substitution patterns significantly influence molecular stability and reactivity compared to simple chloroethoxybenzenes [24] [27]. The bulky tertiary alkyl group creates substantial steric hindrance that affects both ground-state geometry and transition-state accessibility in chemical reactions [24]. Comparative LogP values demonstrate that increased alkyl substitution enhances lipophilicity, with the target compound exhibiting LogP = 3.60 compared to simpler chloroethoxybenzenes with LogP values around 2.8 [1] [6].
Crystal structure analyses of related aromatic ethers reveal that ethoxy substituents typically adopt dihedral angles between 75° and 90° relative to carbonyl or other electron-withdrawing groups to minimize unfavorable orbital interactions [21] [22]. The presence of multiple substituents creates cumulative steric effects that can force non-ideal conformations and increase molecular strain energy [21].
Infrared spectroscopic analysis of 1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene exhibits characteristic absorption bands that confirm the presence of specific functional groups [1] [2] [15]. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the ethoxy and tertiary alkyl groups manifest around 2800-3000 cm⁻¹ [15] [16]. The aromatic C=C stretching modes typically appear as multiple bands between 1450-1650 cm⁻¹, characteristic of para-disubstituted benzene derivatives [15] [16].
The C-O stretching vibration of the ethoxy group produces a strong absorption band in the 1000-1300 cm⁻¹ region, consistent with aromatic ether linkages [33]. The C-Cl stretching vibration appears as a medium-intensity band around 600-800 cm⁻¹, typical for primary alkyl chlorides [15]. Out-of-plane aromatic C-H bending vibrations create characteristic fingerprint patterns between 750-900 cm⁻¹ that distinguish para-substitution from other isomeric arrangements [15] [16].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | 3000-3100 | Medium | υ(C-H) aromatic |
| Aliphatic C-H stretch | 2800-3000 | Strong | υ(C-H) alkyl |
| Aromatic C=C stretch | 1450-1650 | Variable | υ(C=C) ring |
| C-O stretch (ether) | 1000-1300 | Strong | υ(C-O) |
| C-Cl stretch | 600-800 | Medium | υ(C-Cl) |
Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework [1] [2] [12]. Proton nuclear magnetic resonance spectra exhibit aromatic signals in the 7.0-8.0 parts per million region, with para-disubstituted benzenes typically showing simplified splitting patterns due to magnetic equivalence [12] [20]. The ethoxy protons appear as characteristic ethyl patterns: a triplet around 1.2-1.4 parts per million for the methyl group and a quartet around 3.8-4.2 parts per million for the methylene group adjacent to oxygen [12] [33].
The tertiary alkyl substituent produces complex multipicity patterns due to the quaternary carbon environment [12]. The two equivalent methyl groups bonded to the quaternary carbon appear as a singlet around 1.0-1.5 parts per million, while the chloromethyl protons manifest as a singlet around 3.6-4.0 parts per million due to the electronegative chlorine atom [12] [19]. Chemical shift values reflect the electronic environment, with chlorine-bearing carbons experiencing significant deshielding effects [19].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule [12] [18]. Aromatic carbons appear between 110-160 parts per million, with substituted positions showing characteristic downfield shifts [12] [18]. The quaternary carbon center appears around 35-45 parts per million, while the chloromethyl carbon experiences significant deshielding and appears around 45-55 parts per million [18] [19]. Ethoxy carbons produce signals at approximately 15 parts per million (methyl) and 65 parts per million (methylene) [18] [33].
The industrial production of 1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene requires a multi-step synthetic approach involving two key transformations: the installation of the tertiary chlorinated side chain and the introduction of the ethoxy group onto the benzene ring. Modern industrial processes have developed sophisticated methodologies to achieve these transformations efficiently and economically.
| Method | Temperature (°C) | Catalyst/Reagent | Yield (%) | Industrial Scalability |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 50-100 | AlCl₃, FeCl₃ | 70-85 | High |
| Electrochemical Chlorination | Room temperature-50 | Cu(OAc)₂, HCl | 60-90 | Medium |
| Copper-Catalyzed Chlorination | 25-80 | CuI, Dichloramine-T | 65-95 | Medium |
| Chloromethylation Process | 58-63 | ZnCl₂, HCl | 80-90 | High |
| Williamson Ether Synthesis | 80-130 | NaOH, KOH | 75-90 | High |
The selective chlorination of tertiary carbon centers represents one of the most challenging aspects of synthesizing 1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene due to the inherent stability of tertiary carbocations and the need for regioselective control [1]. Copper-catalyzed methodologies have emerged as the predominant industrial approach for achieving this transformation. The copper(I)-mediated site-selective tertiary carbon-hydrogen bond chlorination utilizing dichloramine-T as both hydrogen atom transfer reagent and chlorination source has demonstrated exceptional selectivity for tertiary carbon centers situated at specific distances from aromatic systems [1].
The mechanism involves the copper catalyst facilitating hydrogen atom abstraction from the tertiary carbon center, followed by chlorine atom transfer from dichloramine-T [1]. This approach achieves site-selectivity by exploiting the inherent reactivity differences between primary, secondary, and tertiary carbon-hydrogen bonds, with the copper system showing preferential activation of tertiary positions [1]. Industrial implementations of this methodology typically operate at temperatures between 25-80°C, providing excellent control over reaction selectivity while maintaining economically viable reaction rates [2].
Electrochemical chlorination methods have gained significant attention in industrial settings due to their environmental advantages and operational simplicity [3] [2]. The electrochemical approach utilizes inexpensive hydrochloric acid as both chlorine source and supporting electrolyte, eliminating the need for expensive additional reagents [2]. The process generates chlorine in situ through electrolysis, which subsequently participates in the chlorination reaction under copper catalysis [2]. This methodology demonstrates particular effectiveness for 1,3-dicarbonyl compounds and related substrates, achieving yields of 60-90% under mild conditions [2].
The traditional free-radical chlorination approach, while less selective than copper-catalyzed methods, remains industrially relevant for large-scale production due to its simplicity and cost-effectiveness [4]. This process typically involves the use of chlorine gas or hydrogen chloride in combination with appropriate initiators to generate chlorine radicals, which subsequently abstract hydrogen atoms from tertiary positions [4]. The challenge with this approach lies in achieving regioselectivity, as free-radical processes can potentially chlorinate multiple sites within the molecule [4].
The installation of ethoxy groups onto aromatic rings in industrial settings predominantly relies on electrophilic aromatic substitution mechanisms, with the Williamson ether synthesis serving as the cornerstone methodology [5] [6]. The Williamson reaction demonstrates broad industrial applicability due to its reliability, scalability, and compatibility with diverse substrate classes [5]. The process involves the nucleophilic substitution of an alkoxide ion with a primary alkyl halide, typically ethyl iodide or ethyl bromide, under basic conditions [5] [6].
Industrial implementations of the Williamson synthesis for ethoxybenzene derivatives typically employ sodium or potassium hydroxide as the base to generate the phenoxide nucleophile [5] [7]. The reaction proceeds through an SN2 mechanism, necessitating the use of primary alkyl halides to avoid elimination reactions [5] [6]. Operating temperatures generally range from 80-130°C, with reaction times varying from 4-8 hours depending on substrate reactivity and desired conversion levels [8].
Phase transfer catalysis has revolutionized industrial ether synthesis by enabling reactions in two-phase systems where the organic substrate and inorganic base exist in separate phases [8]. This approach significantly enhances reaction rates and selectivity while simplifying product isolation procedures [8]. Common phase transfer catalysts include quaternary ammonium salts and crown ethers, which facilitate the transport of alkoxide ions into the organic phase where etherification occurs [8].
The Friedel-Crafts alkylation approach represents an alternative industrial strategy for introducing ethyl groups onto aromatic rings, though it requires subsequent functional group transformations to achieve the desired ethoxy functionality [9] [10]. This methodology involves the reaction of aromatic compounds with ethyl halides in the presence of Lewis acid catalysts such as aluminum chloride [9] [11]. The process generates ethylbenzene derivatives, which can be subsequently converted to ethoxybenzenes through oxidation and nucleophilic substitution sequences [9].
Laboratory-scale synthesis of 1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene requires careful optimization of reaction conditions, solvent systems, and purification protocols to achieve high yields and purity levels suitable for research applications.
| Parameter | Chlorination Step | Etherification Step |
|---|---|---|
| Reaction Temperature | 25-50°C | 80-130°C |
| Reaction Time | 2-6 hours | 4-8 hours |
| Solvent System | DCM/DMF | Acetonitrile/DMF |
| Catalyst Loading | 10-20 mol% | 1.2-2.0 equiv |
| Purification Method | Column chromatography | Recrystallization |
| Expected Yield | 70-85% | 75-90% |
The selection of appropriate solvent systems for laboratory-scale synthesis critically influences reaction efficiency, selectivity, and product isolation [12] [1] [13]. Dichloromethane and dimethylformamide represent the most commonly employed solvent combination for the chlorination step, providing optimal solubility for both substrate and reagents while maintaining chemical inertness toward the reaction conditions [12] [13]. The dichloromethane component facilitates dissolution of organic substrates and chlorinating agents, while dimethylformamide enhances the solubility of inorganic catalysts and bases [13].
For the etherification step, acetonitrile and dimethylformamide constitute the preferred solvent system due to their ability to dissolve both the phenolic substrate and alkoxide reagents [8] [6]. Acetonitrile provides an aprotic environment that enhances nucleophilicity of alkoxide species, while dimethylformamide aids in solvating inorganic salts and facilitating phase transfer processes [8]. The choice between polar aprotic solvents is crucial, as protic solvents can significantly reduce reaction rates by decreasing the availability of free nucleophiles [8].
Catalyst optimization for laboratory-scale synthesis focuses on achieving maximum selectivity while minimizing catalyst loading and cost [1] [2]. Copper-based catalysts demonstrate superior performance for tertiary carbon chlorination, with copper(I) iodide and copper(II) acetate showing the highest activities [1] [2]. Optimal catalyst loadings typically range from 5-20 mol%, with higher loadings providing increased reaction rates but potentially leading to side reactions and purification challenges [1].
| Catalyst System | Loading (mol%) | Selectivity | Cost Factor | Environmental Impact |
|---|---|---|---|---|
| Copper(I) Iodide | 5-15 | High | Medium | Low |
| Copper(II) Acetate | 10-20 | Very High | Medium | Low |
| Aluminum Chloride | 20-50 | Medium | Low | Medium |
| Iron(III) Chloride | 10-30 | Medium | Low | Medium |
| Zinc Chloride | 30-60 | High | Low | High |
The synergistic solvent-catalyst paradigm has emerged as a crucial consideration in modern laboratory synthesis [13]. The integration of solvent engineering with cooperative catalysis enables the development of sustainable synthetic platforms that operate under mild conditions while achieving exceptional selectivity [13]. Ethanol-water systems combined with palladium-hydroquinone catalysis have demonstrated remarkable versatility for related transformations, achieving turnover frequencies exceeding conventional methods [13].
Temperature control represents another critical parameter in laboratory-scale synthesis, with optimal temperatures varying significantly between synthetic steps [12] [1]. Chlorination reactions typically proceed most efficiently at 25-50°C, providing sufficient activation energy for hydrogen abstraction while preventing thermal decomposition of sensitive reagents [1]. Etherification reactions generally require elevated temperatures of 80-130°C to achieve adequate reaction rates and complete conversion [8] [6].
The purification of 1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene requires sophisticated separation techniques due to the potential presence of structural isomers, unreacted starting materials, and catalyst residues [14] [15] [16]. Column chromatography emerges as the primary purification method for laboratory-scale synthesis, offering exceptional resolution and versatility for separating closely related compounds [17] [18].
| Method | Efficiency (%) | Time Required | Solvent Requirement | Suitable for Scale |
|---|---|---|---|---|
| Column Chromatography | 85-95 | 2-4 hours | High | Lab/Pilot |
| Recrystallization | 80-90 | 4-12 hours | Medium | All scales |
| Distillation | 70-85 | 1-3 hours | Low | Industrial |
| Solvent Extraction | 60-80 | 30-60 minutes | Medium | All scales |
| Sublimation | 90-98 | 1-2 hours | None | Lab scale |
Silica gel column chromatography utilizing gradient elution systems provides optimal separation efficiency for chlorinated aromatic ethers [17] [18]. The typical stationary phase consists of silica gel with particle sizes ranging from 230-400 mesh, providing adequate resolution while maintaining reasonable flow rates [18]. Mobile phase systems commonly employ petroleum ether-dichloromethane gradients, starting with 90:10 ratios and progressing to 75:25 compositions to achieve optimal compound elution [17].
The column diameter and adsorbent activity represent critical factors controlling separation success [17]. Research has demonstrated that the diameter of adsorbent pores serves as the primary factor determining separation efficiency for aromatic compounds [17]. Alumina-silica combinations at 1:1 ratios have shown superior performance compared to individual adsorbents, providing enhanced selectivity while reducing solvent consumption [17].
Recrystallization techniques offer complementary purification capabilities, particularly for solid products requiring high purity levels [19] [20]. The method relies on differential solubilities between the target compound and impurities in carefully selected solvent systems [19] [20]. Effective recrystallization requires solvents where the target compound exhibits limited solubility at room temperature but enhanced solubility at elevated temperatures [19].
The selection of recrystallization solvents follows systematic protocols based on solubility testing across multiple solvent systems [19] [20] [21]. Common solvent combinations include hexane-dichloromethane mixtures, where the target compound remains insoluble in hexane at ambient temperature but dissolves upon heating, subsequently crystallizing upon cooling to provide purified material [21].
Solvent extraction protocols provide rapid preliminary purification, particularly effective for removing polar impurities from organic products [22]. The technique exploits differential solubilities between target compounds and impurities across immiscible solvent phases [22]. Typical protocols involve extraction with organic solvents such as dichloromethane or ethyl acetate, followed by aqueous washes to remove ionic impurities and catalyst residues [14] [22].
Advanced purification strategies for chlorinated organic compounds incorporate freeze-drying followed by methanol extraction for non-volatile impurity removal [14]. High-performance liquid chromatography serves as the final purification step for compounds requiring exceptional purity levels, though this approach is typically reserved for small-scale preparations due to cost considerations [14].